

In-Depth Technical Guide: Tifurac (CAS Number: 97483-17-5)

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Compound of Interest

Compound Name: **Tifurac**
Cat. No.: **B1619733**

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Tifurac, identified by the CAS number 97483-17-5, is a chemical entity belonging to the benzofuran class of compounds. Its sodium salt, **Tifurac** sod is recognized for its analgesic, anti-inflammatory, and antipyretic properties, positioning it as a non-steroidal anti-inflammatory drug (NSAID) candidate.

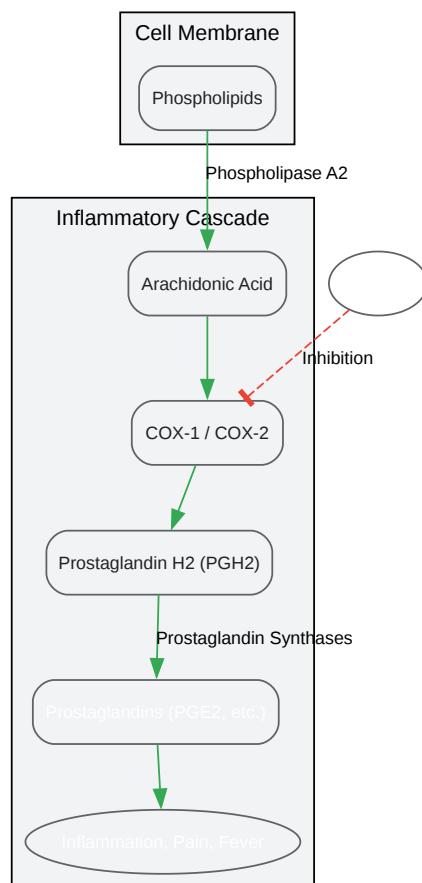
Table 1: Chemical and Physical Properties of **Tifurac**

Property	Value
Chemical Name	2,3-Dihydrobenzofuran-5-acetic acid
CAS Number	97483-17-5
Molecular Formula	C ₁₀ H ₁₀ O ₃
Molecular Weight	178.18 g/mol

Mechanism of Action: Anti-Inflammatory Effects

As a non-steroidal anti-inflammatory drug, the primary mechanism of action for **Tifurac** is anticipated to be the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins, particularly prostaglandin E2 (PGE₂), are key mediators of inflammation, pain, and fever. By blocking the COX pathway, **Tifurac** would reduce the production of these pro-inflammatory molecules.

The inflammatory cascade initiated by tissue injury or infection leads to the release of arachidonic acid from cell membranes. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various prostaglandins and thromboxanes. **Tifurac**'s therapeutic effects are believed to be due to its ability to interfere with this conversion.



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Caption: Inhibition of the Cyclooxygenase Pathway by **Tifurac**.

Preclinical Evaluation of Anti-Inflammatory Activity

The anti-inflammatory potential of **Tifurac** would typically be evaluated in established *in vivo* animal models. These models mimic aspects of human conditions and are crucial for assessing the efficacy of new drug candidates.

Carrageenan-Induced Paw Edema in Rats

This is a widely used acute inflammatory model to screen for potential anti-inflammatory drugs.

Experimental Protocol:

- Animals: Male Wistar rats (150-200g) are used.
- Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
- Drug Administration: **Tifurac** is administered orally or intraperitoneally at various doses prior to carrageenan injection. A control group receives the reference group receives a known NSAID (e.g., indomethacin).
- Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after injection.
- Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

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Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of drugs against chronic inflammation, which has similarities to human rheumatoid arthritis.

Experimental Protocol:

- Animals: Lewis rats are commonly used for this model.
- Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the tail or footpad.
- Drug Administration: **Tifurac** is administered daily, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs (therapeutic protocol).
- Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume, and scoring clinical signs such as erythema, swelling, and body weight changes are also monitored.
- Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, cartilage, and bone resorption.

Table 2: Anticipated Efficacy Data for **Tifurac** in Preclinical Models

Model	Parameter	Anticipated Outcome with Tifurac
Carrageenan-Induced Paw Edema	Paw Volume	Dose-dependent reduction
% Inhibition of Edema	Significant inhibition compared to control	
Adjuvant-Induced Arthritis	Arthritic Score	Dose-dependent reduction
Paw Volume	Dose-dependent reduction	
Histopathology	Reduced inflammation and joint damage	

In Vitro Mechanistic Studies

To further elucidate the mechanism of action, in vitro assays are essential.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory potency of **Tifurac** against the two COX isoforms.

Experimental Protocol:

- Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
- Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
- Procedure: The enzymes are incubated with various concentrations of **Tifurac**. The reaction is initiated by the addition of arachidonic acid. The rate of development is measured spectrophotometrically.
- Data Analysis: The IC_{50} values (the concentration of **Tifurac** required to inhibit 50% of the enzyme activity) for COX-1 and COX-2 are determined. The selectivity index is calculated as $(COX-2)/IC_{50}$ (COX-1).

Prostaglandin E₂ (PGE₂) Synthesis Assay

This assay directly measures the effect of **Tifurac** on the production of a key inflammatory prostaglandin.

Experimental Protocol:

- Cell Culture: Macrophages (e.g., RAW 264.7) or other relevant cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce expression.
- Drug Treatment: The cells are treated with different concentrations of **Tifurac**.
- PGE₂ Measurement: The concentration of PGE₂ in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The dose-dependent inhibition of PGE₂ synthesis by **Tifurac** is determined.

Table 3: Anticipated In Vitro Activity of **Tifurac**

Assay	Parameter	Anticipated Outcome with Tifurac
COX Inhibition	IC ₅₀ for COX-1	To be determined
IC ₅₀ for COX-2	To be determined	
Selectivity Index (COX-2/COX-1)	To be determined	
PGE ₂ Synthesis	% Inhibition of PGE ₂ production	Dose-dependent inhibition

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Caption: Logical Flow of **Tifurac**'s Therapeutic Effects.

Summary and Future Directions

Tifurac is a promising anti-inflammatory agent with a mechanism of action likely centered on the inhibition of cyclooxygenase enzymes and subsequent prostaglandin synthesis. The preclinical and in vitro studies outlined in this guide provide a framework for its comprehensive evaluation. Future research on obtaining definitive quantitative data from these experimental models to establish the efficacy, potency, and safety profile of **Tifurac**, which will be critical for its clinical development.

potential advancement into clinical development. Detailed pharmacokinetic and toxicology studies will also be necessary to fully characterize this compound for therapeutic use.

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